molecular formula C23H15ClF3N5OS B11525623 5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11525623
M. Wt: 501.9 g/mol
InChI Key: PFZQILRSEOHRGJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a cyano group, a tetrahydrobenzothiophene moiety, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Incorporation of the cyano group: This can be done through a nucleophilic substitution reaction.

    Addition of the tetrahydrobenzothiophene moiety: This step may involve a cyclization reaction.

    Introduction of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced analogs of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity to certain targets or improved stability under various conditions.

Properties

Molecular Formula

C23H15ClF3N5OS

Molecular Weight

501.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H15ClF3N5OS/c24-13-7-5-12(6-8-13)16-9-19(23(25,26)27)32-20(29-16)10-17(31-32)21(33)30-22-15(11-28)14-3-1-2-4-18(14)34-22/h5-10H,1-4H2,(H,30,33)

InChI Key

PFZQILRSEOHRGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)Cl)C(F)(F)F)C#N

Origin of Product

United States

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